molecular formula C14H21N B2936331 (2R)-2-(1-Phenylcyclopentyl)propan-1-amine CAS No. 2248171-94-8

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine

Cat. No.: B2936331
CAS No.: 2248171-94-8
M. Wt: 203.329
InChI Key: XSKUGGLKGKKBCX-LBPRGKRZSA-N
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Description

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine is a chiral amine compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to a propan-1-amine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclopentyl Ring: Starting from a suitable precursor, the cyclopentyl ring can be synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

    Attachment of the Propan-1-Amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can modify the phenyl or cyclopentyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Use in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1-Phenylcyclohexyl)propan-1-amine: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.

    (2R)-2-(1-Phenylcyclobutyl)propan-1-amine: Similar structure with a cyclobutyl ring.

Uniqueness

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine is unique due to its specific ring size and chiral configuration, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(1-phenylcyclopentyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUGGLKGKKBCX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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